cis-2-Methyloxolane-3-carboxylic acid
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Overview
Description
Cis-2-Methyloxolane-3-carboxylic acid: is a chemical compound with the molecular formula C6H10O3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound has gained attention in scientific research due to its potential biological activity and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from 2-Methyloxolane: One common method involves the oxidation of 2-methyloxolane using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrially, this compound can be synthesized through catalytic processes involving the use of metal catalysts like palladium or platinum.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Amines, alcohols, and esters.
Major Products
Oxidation Products: Carboxylates, carbonyl compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Amides, esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Cis-2-methyloxolane-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biological Activity Studies: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Drug Development: It serves as an intermediate in the synthesis of various drug candidates, particularly those targeting metabolic and inflammatory pathways.
Industry
Mechanism of Action
The mechanism by which cis-2-methyloxolane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trans-2-Methyloxolane-3-carboxylic acid: This isomer differs in the spatial arrangement of its substituents, leading to different chemical and biological properties.
2-Methyloxolane-4-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the oxolane ring.
2-Methyloxolane-3-carboxamide: A derivative where the carboxylic acid group is replaced by an amide group.
Uniqueness: : Cis-2-methyloxolane-3-carboxylic acid is unique due to its specific cis-configuration, which can influence its reactivity and interaction with biological targets. This configuration can result in distinct physical, chemical, and biological properties compared to its trans-isomer and other similar compounds .
Biological Activity
cis-2-Methyloxolane-3-carboxylic acid , also known as rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, is a chiral compound featuring an oxolane ring and a carboxylic acid functional group. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry due to its potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as either an inhibitor or an activator of certain biochemical pathways, influencing cellular processes. Research indicates that this compound can modulate enzyme activities, which could lead to therapeutic applications in drug development.
Enzyme Interactions
Recent studies have focused on the interactions of this compound with various enzymes:
- Cyclooxygenase (COX) Inhibition : Similar compounds have shown selective inhibition of COX-2 over COX-1, which is significant for anti-inflammatory drug design. This selectivity suggests that this compound may have similar properties, although specific studies on this compound are still limited .
- Enzyme Activation : The compound may also act as an activator for certain enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Toxicological Profile
Toxicological assessments indicate that this compound is rapidly metabolized with low bioaccumulation potential. Studies have established no observed adverse effect levels (NOAELs) for this compound, indicating a favorable safety profile when used under recommended conditions .
Recent Research Insights
- Synthesis and Applications : The synthesis of this compound has been explored as a building block for more complex molecules in medicinal chemistry. Its unique stereochemistry allows for diverse applications in asymmetric synthesis .
- Potential Therapeutic Uses : Ongoing research is investigating its potential as a precursor for drugs targeting inflammatory diseases due to its enzyme modulation capabilities.
- Environmental Impact : Studies have also assessed the environmental degradation pathways of related compounds, suggesting that understanding these processes could inform the safe use of this compound in industrial applications .
Comparative Analysis
Compound Name | Biological Activity | Selectivity |
---|---|---|
This compound | Potential COX inhibition | Unknown |
rac-(2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride | Known COX-2 selectivity | High COX-2 over COX-1 |
rac-(2R,3S)-3-aminooxolane-2-carboxylic Acid Hydrochloride | Antimicrobial properties | Not specified |
Properties
IUPAC Name |
(2S,3S)-2-methyloxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVATTQXDIZNEP-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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